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Compound of Interest
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Compound Name:
methoxynicotinaldehyde

Cat. No.: B12958870

Get Quote

Technical Guide: 4-Chloro-5-
methoxynicotinaldehyde

Structural Dynamics, Synthesis, and Application in
Medicinal Chemistry[1][2][3]

Executive Summary

4-Chloro-5-methoxynicotinaldehyde (CAS: 1256789-11-3) is a highly functionalized pyridine
scaffold used primarily as a regioselective intermediate in the synthesis of kinase inhibitors

(e.g., FGFR, PI3K) and tricyclic heterocycles.[1] Its value lies in the 3,4,5-trisubstitution pattern,
which provides three distinct vectors for chemical elaboration:

e C3-Formyl Group: Gateway for reductive aminations, condensations (to form bicyclic
systems), and olefinations.

e C4-Chloro Group: An activated handle for Nucleophilic Aromatic Substitution (SNAr) or
palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
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C5-Methoxy Group: An electron-donating group that modulates the electronic density of the
ring, influencing the reactivity of the C4-chloride and the solubility of the final
pharmacophore.

Structural Anatomy & Electronic Landscape

The molecule features a pyridine core with contiguous substituents at positions 3, 4, and 5.

This "buttressed" arrangement creates a unique steric and electronic environment.

Electronic Distribution

Pyridine Nitrogen (N1): Acts as an electron sink, decreasing electron density at C2, C4, and
C6. This activates the C4-Cl bond for nucleophilic attack.

C4-Chloride: Inductively electron-withdrawing (-1).[1] Its position para to the ring nitrogen (if
considered relative to N activation) or gamma, combined with the ortho formyl group, makes
it highly susceptible to displacement by nucleophiles.

C5-Methoxy: Electron-donating via resonance (+M), which partially counteracts the electron-
deficiency of the pyridine ring.[1] However, its position meta to the formyl group and ortho to
the chloride creates a "push-pull” electronic system that fine-tunes the reactivity at C4.

C3-Aldehyde: Strongly electron-withdrawing (-M, -1), further acidifying the ring protons and
activating the C4 position.[1]

Conformational Dynamics (Steric Crowding)

The contiguous substitution (3-CHO, 4-ClI, 5-OMe) forces the molecule into a restricted

conformational space.[1]

Aldehyde Rotation: The C3-formyl group can rotate around the C(ring)-C(carbonyl) bond.
However, the large Van der Waals radius of the adjacent Chlorine atom (1.75 A) creates a
significant rotational barrier.

Preferred Rotamer: The carbonyl oxygen preferentially adopts an anti-periplanar
conformation relative to the C4-Cl bond to minimize both steric repulsion and dipole-dipole
repulsion between the carbonyl oxygen and the halogen.
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+ Methoxy Orientation: The C5-methoxy group typically lies in the plane of the aromatic ring to
maximize p-orbital overlap (resonance), but steric clash with the C4-Cl may force a slight
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Figure 1: Structural relationship and steric interactions between the contiguous substituents.

Synthetic Accessibility & Protocols

The synthesis of 4-chloro-5-methoxynicotinaldehyde is non-trivial due to the need for
precise regiocontrol.[1] The most robust route utilizes Directed Ortho Metalation (DoM).

Primary Synthetic Route: Lithiation-Formylation

This protocol leverages the directing power of the methoxy group and the acidity of the pyridine
ring protons.

Reagents:
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Precursor: 4-Chloro-3-methoxypyridine[1][2]

Base: Lithium Diisopropylamide (LDA)

Electrophile: N,N-Dimethylformamide (DMF)

Solvent: Anhydrous THF

Mechanism:

Deprotonation: The bulky base (LDA) removes the proton at C5 (ortho to the methoxy
group). While C2 is also acidic (between N and OMe), the steric bulk of the LDA and the
coordination with the methoxy oxygen often favor the C5 position or a mixture that requires
separation. Note: In some variations, the starting material is 4-chloro-3-methoxypyridine, and
lithiation occurs at C5 to yield the 3,4,5-pattern.[1]

Formylation: The lithiated species attacks the carbonyl of DMF.

Hydrolysis: Acidic workup releases the aldehyde.

Experimental Protocol (Standardized)

Caution: Perform all steps under an inert atmosphere (Nitrogen or Argon).

Preparation: Charge a flame-dried 3-neck flask with 4-chloro-3-methoxypyridine (1.0 eq) and
anhydrous THF (0.2 M concentration).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Lithiation: Add LDA (1.2 eq, 2.0 M in THF/heptane) dropwise over 30 minutes. Maintain
internal temperature below -70 °C.

o Checkpoint: The solution typically turns a deep yellow/orange color, indicating the
formation of the lithiated species. Stir for 45—-60 minutes at -78 °C.

Formylation: Add anhydrous DMF (1.5 eq) dropwise.
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» Warming: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to O °C over 1
hour.

e Quench: Quench with saturated aqueous NH4CI solution.

o Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
Na2S04, and concentrate.[3]

 Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
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Figure 2: Synthetic flow via Directed Ortho Metalation (DoM).

Physicochemical Properties & Quality Control

Researchers must validate the identity of the compound using NMR and LC-MS.

Property Value | Description
Molecular Formula C7H6CINO2
Molecular Weight 171.58 g/mol
Appearance Pale yellow to tan solid

Soluble in DMSO, DCM, MeOH; poorly soluble

Solubility ) )
in water

2-8 °C, under inert gas (Aldehydes are prone to
Storage S
oxidation)

Characteristic Spectroscopic Data (Predicted/Reference)
e 1H NMR (400 MHz, DMSO-d6):

o 6 ~10.2 ppm (s, 1H): Aldehyde proton (Distinctive singlet).
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o 0 ~8.6 ppm (s, 1H): C2-H (Deshielded by N and CHO).
o 0 ~8.4 ppm (s, 1H): C6-H (Deshielded by N and OMe).

o 0 ~4.0 ppm (s, 3H): Methoxy group (-OCH3).

e LC-MS: ESI+ [M+H]+ = 172.0/174.0 (Characteristic 3:1 Chlorine isotope pattern).

Reactivity Profile in Drug Design

This scaffold is a "privileged structure" for generating bicyclic heterocycles.

A. Formation of Bicyclic Systems (e.g., Pyrido[4,3-
d]pyrimidines)

Reaction with hydrazines or amidines leads to condensation at the aldehyde followed by
cyclization at the C4-chloro position.

o Example: Reaction with methyl hydrazine yields 1-methyl-1,2-dihydro-pyrido[4,3-d]indazole
derivatives.[1]

B. SNAr Displacements

The C4-chloride is highly reactive toward amines, thiols, and alkoxides due to the electron-
withdrawing nature of the ortho-aldehyde and the pyridine nitrogen.

e Protocol: Heating with a primary amine (R-NH2) and a base (DIPEA) in DMF/DMSO at 60—
80 °C typically displaces the chloride quantitatively.

References

» Synthesis via Lithiation:International Patent Application W02021127333A1. "TRPML
Modulators."” (2021). Describes the synthesis of 4-chloro-5-methoxynicotinaldehyde from
4-chloro-3-methoxypyridine using LDA/DMF.

o Conformational Analysis of Pyridine Aldehydes: Gangadasu, B., et al. "Simple and
convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines."[1] Heterocyclic
Communications (2002). Discusses Vilsmeier formylation and stability of substituted
nicotinaldehydes.
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» General Reactivity of 4-Chloropyridines:Organic Syntheses, Coll. Vol. 5, p. 269 (1973). "2-
Chloronicotinonitrile.[1] Illustrates the reactivity of the C4-Cl bond in nicotinic systems.

o Commercial Availability & CAS Verification: Accela ChemBio Product Catalog, Entry for CAS
1256789-11-3.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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